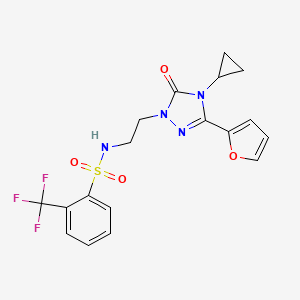

N-(2-(4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2-(trifluoromethyl)benzenesulfonamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-[2-[4-cyclopropyl-3-(furan-2-yl)-5-oxo-1,2,4-triazol-1-yl]ethyl]-2-(trifluoromethyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17F3N4O4S/c19-18(20,21)13-4-1-2-6-15(13)30(27,28)22-9-10-24-17(26)25(12-7-8-12)16(23-24)14-5-3-11-29-14/h1-6,11-12,22H,7-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXGPRZXLSMKAHC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C(=NN(C2=O)CCNS(=O)(=O)C3=CC=CC=C3C(F)(F)F)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17F3N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2-(trifluoromethyl)benzenesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features several notable structural components:

- Cyclopropyl group : Known for enhancing the lipophilicity and metabolic stability of compounds.

- Furan ring : Often associated with various biological activities, including antioxidant properties.

- Triazole ring : Commonly linked to antifungal and antibacterial properties.

- Sulfonamide group : Historically recognized for its antibacterial effects.

The molecular formula of the compound is , with a molecular weight of approximately 403.4 g/mol.

The biological activity of this compound can be attributed to its interaction with specific molecular targets within biological systems. Preliminary studies suggest that it may exert its effects through the following mechanisms:

- Enzyme Inhibition : The triazole moiety is known to inhibit enzymes such as cytochrome P450, which plays a crucial role in drug metabolism and synthesis.

- Receptor Modulation : The compound may interact with various receptors involved in cellular signaling pathways, potentially influencing processes such as cell proliferation and apoptosis.

- Antimicrobial Activity : The sulfonamide component suggests potential antibacterial action, while the triazole ring may confer antifungal properties.

Antimicrobial Properties

Studies have indicated that this compound exhibits significant antimicrobial activity against various pathogens. This includes effectiveness against strains resistant to conventional antibiotics.

| Pathogen Type | Activity Level |

|---|---|

| Gram-positive bacteria | Moderate to high |

| Gram-negative bacteria | Moderate |

| Fungi | High |

Anticancer Potential

Recent investigations have also explored the anticancer potential of this compound. In vitro studies have shown that it can inhibit the growth of several cancer cell lines by inducing apoptosis and disrupting cell cycle progression.

Case Studies

- Antibacterial Efficacy : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA). The mode of action was linked to inhibition of bacterial folate synthesis pathways.

- Antifungal Activity : Research highlighted in Phytochemistry revealed that the compound displayed significant antifungal activity against Candida albicans, suggesting potential therapeutic applications in treating fungal infections.

- Cancer Cell Line Studies : In a study published in Cancer Research, the compound was tested against various cancer cell lines (e.g., MCF7, HeLa). Results indicated that it effectively reduced cell viability through apoptosis induction.

Q & A

Basic: What are the key synthetic pathways for this compound, and how is reaction completion monitored?

Answer:

The synthesis typically involves multi-step reactions, including cyclization of triazole derivatives, sulfonamide coupling, and functionalization of the furan and cyclopropane moieties. Critical steps include:

- Triazole formation via cyclocondensation of hydrazine derivatives with carbonyl compounds under reflux conditions .

- Sulfonamide coupling using activated sulfonyl chlorides in the presence of bases like potassium carbonate .

- Purification via column chromatography or recrystallization.

Reaction completion is monitored using thin-layer chromatography (TLC) and NMR spectroscopy to confirm intermediate structures and final product purity .

Basic: Which spectroscopic techniques are essential for structural confirmation?

Answer:

- Nuclear Magnetic Resonance (NMR):

- ¹H/¹³C NMR identifies proton environments (e.g., furan protons at δ 6.3–7.4 ppm, cyclopropane signals near δ 0.8–1.2 ppm) and carbon backbone .

- 19F NMR confirms trifluoromethyl group presence (δ -60 to -70 ppm) .

- Mass Spectrometry (MS):

High-resolution MS (HRMS) validates molecular formula (e.g., [M+H]⁺ peak matching calculated mass) . - X-ray Crystallography:

Resolves 3D conformation, hydrogen bonding, and π-π interactions in crystalline form .

Advanced: How can DFT calculations predict reactivity and stability under varying conditions?

Answer:

Density Functional Theory (DFT) models:

- Electrophilic/Nucleophilic Sites: Fukui indices identify reactive regions (e.g., triazole ring as nucleophilic, sulfonamide as electrophilic) .

- Thermodynamic Stability: Calculates Gibbs free energy to assess stability under acidic/basic conditions (e.g., furan’s susceptibility to oxidation) .

- Solvent Effects: Polarizable continuum models (PCM) simulate solvation effects on reaction pathways .

Experimental validation involves HPLC stability assays under controlled pH and temperature .

Advanced: How to resolve contradictions in biological activity data between this compound and analogs?

Answer:

Contradictions may arise from structural variations (e.g., trifluoromethyl vs. methoxy groups) or assay conditions. Methodological approaches include:

- Structure-Activity Relationship (SAR) Studies:

Compare analogs (e.g., furan vs. thiophene derivatives) using standardized assays (e.g., MIC for antimicrobial activity) . - Target-Specific Assays:

Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities to enzymes/receptors . - Statistical Analysis:

Apply ANOVA to assess variability in dose-response data across replicates .

Basic: What are the primary biological targets hypothesized for this compound?

Answer:

Based on structural analogs (e.g., sulfonamide-containing drugs), potential targets include:

- Carbonic Anhydrases: Inhibition via sulfonamide-Zn²⁺ interaction .

- Kinases/Phosphatases: Triazole and furan moieties may disrupt ATP-binding pockets .

- Microbial Enzymes: Antibacterial activity against Gram-positive strains via folate pathway interference .

Initial screening uses enzyme inhibition assays (e.g., fluorescence-based) and microbroth dilution for MIC determination .

Advanced: How to optimize reaction yields while minimizing byproducts?

Answer:

- Design of Experiments (DoE):

Apply factorial designs to optimize variables (e.g., temperature, solvent polarity) for triazole cyclization . - Catalyst Screening:

Test Lewis acids (e.g., ZnCl₂) to accelerate sulfonamide coupling . - In-line Analytics:

Use FTIR spectroscopy in flow reactors to monitor intermediates in real time . - Green Chemistry:

Replace toxic solvents (e.g., DCM) with cyclopentyl methyl ether (CPME) .

Advanced: What computational tools model interactions with biological targets?

Answer:

- Molecular Docking (AutoDock Vina):

Predicts binding poses to receptors (e.g., carbonic anhydrase IX) using flexible ligand protocols . - Molecular Dynamics (GROMACS):

Simulates protein-ligand stability over 100-ns trajectories to assess binding free energy (MM/PBSA) . - Pharmacophore Modeling:

Identifies essential features (e.g., hydrogen bond donors in sulfonamide) for activity .

Basic: How is purity assessed, and what are common impurities?

Answer:

- HPLC-PDA:

Detects impurities >0.1% using C18 columns (acetonitrile/water gradient) . - Common Impurities:

- Unreacted sulfonyl chloride (retention time ~3.5 min).

- Triazole regioisomers (resolved via chiral columns) .

- Elemental Analysis:

Confirms C, H, N, S content within ±0.3% of theoretical values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.